4'-(4-Methylphenyl)-2,2,2-trifluoroacetophenone
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Overview
Description
4’-(4-Methylphenyl)-2,2,2-trifluoroacetophenone is an organic compound characterized by the presence of a trifluoromethyl group attached to an acetophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(4-Methylphenyl)-2,2,2-trifluoroacetophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-methylacetophenone and trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the anhydride .
Industrial Production Methods
In industrial settings, the production of 4’-(4-Methylphenyl)-2,2,2-trifluoroacetophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, reducing the risk of side reactions and improving the overall purity of the product .
Chemical Reactions Analysis
Types of Reactions
4’-(4-Methylphenyl)-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Various electrophiles, Lewis acids, or bases depending on the desired substitution
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups replacing the trifluoromethyl group
Scientific Research Applications
4’-(4-Methylphenyl)-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-(4-Methylphenyl)-2,2,2-trifluoroacetophenone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylpropiophenone: Similar structure but lacks the trifluoromethyl group.
4-Methylphenyltrifluoroborate: Contains a trifluoroborate group instead of a trifluoromethyl group.
Tris(4-methylphenyl)phosphine: Contains three 4-methylphenyl groups attached to a phosphorus atom.
Uniqueness
4’-(4-Methylphenyl)-2,2,2-trifluoroacetophenone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-(4-methylphenyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(19)15(16,17)18/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBBEZXFHZAETC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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